molecular formula C21H26N4O4 B4284743 4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide

4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B4284743
M. Wt: 398.5 g/mol
InChI Key: ZQNGXQHVPBKYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the nitrophenyl group: This step involves the reaction of the piperazine derivative with a nitrophenyl halide under basic conditions.

    Final coupling: The final step involves coupling the intermediate with 4-ethylbenzyl chloride under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
  • 4-(4-ethylbenzyl)-N-(2-methoxy-4-aminophenyl)-1-piperazinecarboxamide
  • 4-(4-ethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxylate

Uniqueness

4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-3-16-4-6-17(7-5-16)15-23-10-12-24(13-11-23)21(26)22-19-9-8-18(25(27)28)14-20(19)29-2/h4-9,14H,3,10-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNGXQHVPBKYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.